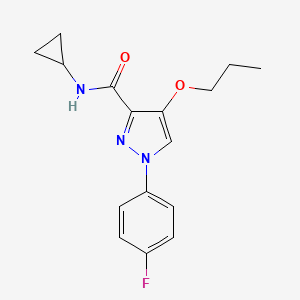

N-cyclopropyl-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-cyclopropyl-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2/c1-2-9-22-14-10-20(13-7-3-11(17)4-8-13)19-15(14)16(21)18-12-5-6-12/h3-4,7-8,10,12H,2,5-6,9H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIZVGQLXFZEPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CN(N=C1C(=O)NC2CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the fluorophenyl group: This step often involves the use of a halogenated fluorophenyl compound in a nucleophilic substitution reaction.

Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.

Propoxylation: The propoxy group is introduced through an etherification reaction, often using an alkyl halide and a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and propoxy groups, leading to the formation of hydroxylated or carbonyl derivatives.

Reduction: Reduction reactions can target the pyrazole ring or the fluorophenyl group, potentially leading to the formation of dihydropyrazole or defluorinated products.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products:

Oxidation: Hydroxylated or carbonyl derivatives.

Reduction: Dihydropyrazole or defluorinated products.

Substitution: Substituted pyrazole derivatives with various functional groups replacing the fluorophenyl group.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance its binding affinity to these targets, while the cyclopropyl and propoxy groups can influence its pharmacokinetic properties. The compound may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Molecular formulas for compounds are inferred from substituent descriptions.

Key Structural Differences

Ring Saturation: The target compound features a fully aromatic pyrazole ring, whereas analogs in are 4,5-dihydropyrazolines (partially saturated).

Substituent Positions :

- The target’s propoxy group at position 4 may enhance lipophilicity compared to the smaller carbaldehyde or acetyl groups in compounds.

- The cyclopropyl carboxamide at position 3 introduces steric strain and hydrogen-bonding capability, contrasting with the unsubstituted position 3 in analogs.

Functional Groups: Carboxamide (target) vs. Halogenated aryl groups (e.g., 4-bromophenyl in Compound 2) in analogs increase molecular weight and polarizability compared to the target’s 4-fluorophenyl.

Implications of Substituent Variation

- Lipophilicity : The target’s propoxy group (logP ~2.5 estimated) likely increases membrane permeability relative to ’s carbaldehyde (logP ~1.8) .

- Crystallographic Stability : Bulky substituents like cyclopropyl may disrupt crystal packing compared to planar aryl groups, affecting crystallization efficiency .

Research Findings and Methodological Insights

- Structural Confirmation : The target compound’s structure would likely be resolved via SHELXL refinement, as used for compounds . This method ensures precise bond-length and angle measurements, critical for SAR studies.

- Thermodynamic Stability : The cyclopropyl group’s strain energy (~27 kcal/mol) could reduce thermal stability compared to ’s unstrained analogs, necessitating tailored synthetic protocols .

Biological Activity

N-cyclopropyl-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole core with a cyclopropyl group and a fluorinated phenyl ring, which are significant for its biological interactions. The molecular formula is with a molecular weight of approximately 333.4 g/mol. The presence of the fluorine atom enhances the lipophilicity and biological activity of the compound.

N-cyclopropyl-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide exhibits its biological activity primarily through interactions with specific enzymes and receptors. The fluorine atoms on the phenyl rings can enhance binding affinity via halogen bonding, while the pyrazole core may participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.

Antitumor Activity

Recent studies have indicated that compounds similar to N-cyclopropyl-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide exhibit antitumor properties. For instance, research on related pyrazole derivatives has shown inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has been explored for its potential as an inhibitor of specific kinases involved in cancer progression. A notable class of inhibitors derived from pyrazole structures has demonstrated selectivity towards p38 MAP kinase, which is crucial in inflammatory responses and cancer signaling pathways .

Case Studies

| Study | Compound Tested | Biological Activity | Findings |

|---|---|---|---|

| 1 | A related pyrazole derivative | Antitumor | Inhibition of cell proliferation in breast cancer cells (IC50 = 5 μM) |

| 2 | Pyrazole-based kinase inhibitors | Enzyme inhibition | Selective inhibition of p38 MAP kinase with significant anti-inflammatory effects |

| 3 | Fluorinated pyrazole compounds | Antibacterial | Activity against Gram-positive bacteria with varying IC50 values |

Structure-Activity Relationship (SAR)

The biological activity of N-cyclopropyl-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide can be attributed to specific structural features:

- Cyclopropyl Group : Enhances metabolic stability and alters pharmacokinetic properties.

- Fluorinated Phenyl Ring : Increases lipophilicity and binding affinity to target proteins.

- Pyrazole Core : Facilitates hydrogen bonding interactions critical for receptor binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.